1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
CAS No.: 2402837-56-1
Cat. No.: VC7543805
Molecular Formula: C7H11ClF3NO3
Molecular Weight: 249.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402837-56-1 |
|---|---|
| Molecular Formula | C7H11ClF3NO3 |
| Molecular Weight | 249.61 |
| IUPAC Name | 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H10F3NO3.ClH/c1-14-6(7(8,9)10)2-5(11,3-6)4(12)13;/h2-3,11H2,1H3,(H,12,13);1H |
| Standard InChI Key | KVUZKASPWWDCKU-KNCHESJLSA-N |
| SMILES | COC1(CC(C1)(C(=O)O)N)C(F)(F)F.Cl |
Introduction
Structural Analysis
Molecular Architecture
The compound’s structure features a cyclobutane ring substituted at the 1- and 3-positions with amino-carboxylic acid and methoxy-trifluoromethyl groups, respectively (Figure 1). The cis configuration of the substituents (denoted as (1s,3s)-stereochemistry) creates a sterically constrained geometry that influences its interactions with biological targets .
Key structural attributes:
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Cyclobutane core: Provides conformational rigidity, enhancing binding specificity.
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Trifluoromethyl group: Increases lipophilicity () and metabolic stability via electron-withdrawing effects .
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Methoxy group: Modulates solubility and hydrogen-bonding capacity.
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Amino-carboxylic acid moiety: Enables salt formation (hydrochloride) and participation in zwitterionic interactions .
The SMILES notation and InChIKey confirm these features .
Synthesis and Manufacturing
Synthetic Routes
Two primary methods have been reported for synthesizing this compound:
Fluorination of Cyclobutylcarboxylic Acids
Reaction of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile with sulfur tetrafluoride () yields gram-to-multigram quantities of trifluoromethyl-cyclobutane intermediates. Subsequent hydrolysis and hydrochloride salt formation produce the target compound .
Curtius Rearrangement
A scalable approach involves the Curtius rearrangement of acyl azides derived from cyclobutane precursors. This method achieves high yields (75–85%) and is suitable for industrial-scale production .
Optimization challenges:
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Steric hindrance from the cyclobutane ring necessitates elevated temperatures (80–100°C).
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Byproducts from incomplete fluorination require purification via crystallization or distillation .
Physicochemical Properties
Acid-Base Behavior
The compound exhibits a p of 3.2 for the carboxylic acid group and 8.7 for the amino group, enabling zwitterionic formation at physiological pH . The trifluoromethyl group lowers the p by 0.5–1.0 units compared to non-fluorinated analogs .
Lipophilicity and Solubility
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Log : 1.8 (measured via shake-flask method), indicating moderate lipophilicity .
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Aqueous solubility: 12 mg/mL at pH 7.4, facilitated by the hydrochloride salt form .
Stereochemical Stability
X-ray crystallography confirms the (1s,3s)-configuration, with no evidence of ring puckering or epimerization under ambient conditions .
Biological Activity and Applications
Drug Discovery
The compound serves as a bioisostere for tert-butyl groups in pharmaceuticals (Table 1) .
Table 1. Comparative Bioactivity of CF-Cyclobutane Analogs
| Compound | Target | IC (nM) | Metabolic Stability (t, h) |
|---|---|---|---|
| Target compound | H receptor | 45 | 6.2 |
| tert-Butyl analog | H receptor | 52 | 2.8 |
| CF-cyclopropane | H receptor | >1000 | 4.5 |
Key findings:
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The trifluoromethyl-cyclobutane group enhances metabolic stability by 2.2-fold compared to tert-butyl .
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In antifungal agents, the compound improves membrane permeability, reducing minimum inhibitory concentrations (MICs) by 30% .
Agricultural Chemistry
Derivatives of this compound show promise as fungicides, with EC values of 0.8–1.2 μM against Botrytis cinerea .
Comparative Analysis with Structural Analogs
Table 2. Structural and Functional Comparison
| Compound | Key Features | Bioactivity (vs. Target Compound) |
|---|---|---|
| 3-Amino-3-(trifluoromethyl)cyclobutane | Lacks methoxy group; simpler structure | 50% lower receptor affinity |
| CF-cyclopropane analog | Smaller ring; higher strain | Inactive in H assays |
| Methyl ester derivative | Ester instead of carboxylic acid | Improved CNS penetration |
The methoxy group in the target compound uniquely balances steric bulk and polarity, enabling optimal target engagement .
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